Tubilicid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77257-39-7 |

|---|---|

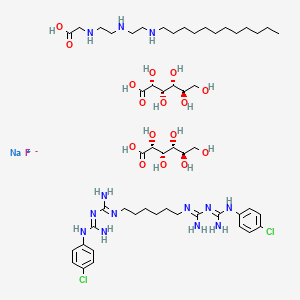

Molecular Formula |

C52H93Cl2FN13NaO16 |

Molecular Weight |

1269.3 g/mol |

IUPAC Name |

sodium;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;fluoride |

InChI |

InChI=1S/C22H30Cl2N10.C18H39N3O2.2C6H12O7.FH.Na/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);19-21H,2-17H2,1H3,(H,22,23);2*2-5,7-11H,1H2,(H,12,13);1H;/q;;;;;+1/p-1/t;;2*2-,3-,4+,5-;;/m..11../s1 |

InChI Key |

SVFZQPUFITXELU-IWEYRZOISA-M |

SMILES |

CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.[F-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |

Synonyms |

Tubilicid Tubilicid blue label Tubilicid red label |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Antimicrobial Mechanism of Tubilicid's Active Ingredients

Disclaimer: "Tubilicid" is a brand name for a line of dental products, not a single chemical entity with a specific mechanism of action.[1][2][3][4][5][6][7] This guide focuses on the well-documented antimicrobial mechanisms of its key active ingredients, primarily Chlorhexidine, which is widely used in dental applications for its antiseptic properties.[8][9]

Core Mechanism of Action: Chlorhexidine

Chlorhexidine is a cationic polybiguanide that exerts a potent bactericidal and bacteriostatic effect.[8] Its primary mechanism of action involves the disruption of bacterial cell membranes, a process driven by electrostatic interactions.[8][10][11]

1.1. Electrostatic Attraction and Binding:

At physiological pH, chlorhexidine salts dissociate, releasing positively charged chlorhexidine cations.[8] These cations are attracted to the negatively charged components of the bacterial cell wall, such as phosphate groups.[12] This initial binding is a rapid process.[12]

1.2. Membrane Disruption:

-

Low Concentrations (Bacteriostatic Effect): At lower concentrations, chlorhexidine damages the bacterial cell membrane, leading to the leakage of low molecular weight cytoplasmic components like potassium ions.[12] This disruption also inhibits certain membrane-associated enzymes.[12]

-

High Concentrations (Bactericidal Effect): At higher concentrations, chlorhexidine causes more severe membrane damage, leading to the precipitation of cytoplasmic contents and ultimately, cell death.[8]

1.3. Inhibition of ATP Synthesis:

By destabilizing the cytoplasmic membrane, chlorhexidine interferes with the cell's energy production processes, specifically inhibiting the synthesis of adenosine triphosphate (ATP).[10] This further contributes to the rapid bactericidal effect as the bacterial cells cannot sustain their metabolic functions.[10]

1.4. Biofilm Penetration:

Chlorhexidine has the ability to penetrate biofilms, which are structured communities of bacteria.[10] This is crucial in dental applications for controlling plaque and gingivitis.[10]

The following diagram illustrates the mechanism of action of Chlorhexidine on a bacterial cell:

Quantitative Data: Antimicrobial Efficacy

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The MIC of chlorhexidine varies depending on the bacterial species.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Streptococcus mutans | ≤ 1 | [12] |

| Pseudomonas aeruginosa | 80.00 | [13] |

| Staphylococcus aureus | Not specified in provided abstracts | |

| Enterococcus faecalis | Not specified in provided abstracts | |

| Escherichia coli | 2.67 | [13] |

| Candida albicans | Not specified in provided abstracts | |

| Prevotella intermedia | Not specified in provided abstracts | |

| Porphyromonas gingivalis | Not specified in provided abstracts | |

| Porphyromonas endodontalis | Not specified in provided abstracts | |

| Prevotella denticola | 2.67 | [13] |

| Prevotella melaninogenica | Not specified in provided abstracts | |

| Subgingival plaque bacteria | 8 - 500 (modal value: 62) | [14] |

Note: The table is populated with data found in the provided search results. "Not specified in provided abstracts" indicates that the specific MIC value was not mentioned in the abstracts of the cited sources.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method.

Objective: To determine the lowest concentration of chlorhexidine that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Chlorhexidine stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile bacterial growth medium (e.g., Tryptic Soy Broth).

-

Bacterial inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Incubator.

-

Micropipettes and sterile tips.

Procedure:

-

Serial Dilution: A serial two-fold dilution of the chlorhexidine stock solution is performed in the wells of the microtiter plate using the sterile growth medium. This creates a range of decreasing chlorhexidine concentrations across the plate.

-

Inoculation: Each well is inoculated with a standardized amount of the bacterial suspension.

-

Controls:

-

Positive Control: A well containing the growth medium and the bacterial inoculum, but no chlorhexidine, to ensure the bacteria are viable and can grow.

-

Negative Control: A well containing only the sterile growth medium to check for contamination.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

MIC Determination: The MIC is the lowest concentration of chlorhexidine in a well that shows no visible turbidity.

The following diagram outlines the experimental workflow for a broth microdilution assay:

Other Active Ingredients in this compound Products

Some this compound products also contain other active ingredients, such as sodium fluoride.[1][4][5][6] The mechanism of action for sodium fluoride in a dental context is primarily related to the prevention of dental caries through the remineralization of tooth enamel. Fluoride ions can replace hydroxyl groups in the tooth's hydroxyapatite, forming fluorapatite, which is more resistant to acid demineralization.[1] While sodium fluoride does have some antimicrobial properties by affecting the metabolism of cariogenic bacteria, its primary role in these products is often for fluoride treatment.[1]

References

- 1. Buy Tubulicid Red Label | 161445-62-1 [smolecule.com]

- 2. Tubulicid red pkg of 1 x 100 ml — FI1 [ucpfistaging.plandent.com]

- 3. net32.com [net32.com]

- 4. midwestdental.com [midwestdental.com]

- 5. Tubulicid Red Label w/Fluoride [darbydental.com]

- 6. pearsondental.com [pearsondental.com]

- 7. Temrex - Tubulicid [dentalcity.com]

- 8. Chlorhexidine - Wikipedia [en.wikipedia.org]

- 9. [Chlorhexidine – history, mechanism and risks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]

- 11. What is the mechanism of Chlorhexidine gluconate? [synapse.patsnap.com]

- 12. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in vitro effects of chlorhexidine on subgingival plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formulation, Mechanism, and Efficacy of Tubulicid in Restorative Dentistry: A Technical Whitepaper

For Immediate Release

Saltsjö-Boo, Sweden – This technical guide provides an in-depth analysis of Tubulicid, a dental cavity cleanser and antimicrobial agent. Developed for researchers, scientists, and drug development professionals, this document details the formulation, mechanism of action, and biological efficacy of Tubulicid, supported by quantitative data and detailed experimental protocols.

Introduction: The Challenge of Cavity Disinfection

The long-term success of dental restorations is significantly influenced by the state of the prepared cavity surface. The presence of a smear layer, a tenacious film of organic and inorganic debris, and residual microorganisms can compromise the bond strength of restorative materials and contribute to secondary caries or post-operative sensitivity.[1] Tubulicid is a line of dental products designed to address these challenges by effectively cleaning the cavity preparation, exerting antimicrobial action, and in some formulations, delivering fluoride to the tooth structure.[2] This whitepaper will focus on the core components, formulation process, and functional properties of the most common formulations: Tubulicid Red and Tubulicid Blue.

Formulation and Composition: A Multi-Component Approach

Contrary to a traditional pharmaceutical synthesis, the production of Tubulicid is a precise formulation process involving the combination of several active and inactive ingredients in a buffered aqueous solution.[3] The core components are selected to provide a synergistic effect of cleaning, disinfection, and surface conditioning.

Core Components and Their Functions

The primary constituents of Tubulicid formulations and their respective functions are outlined below:

-

Benzalkonium Chloride (BAC): A quaternary ammonium compound that acts as a potent antimicrobial agent.[1] Its cationic nature allows it to disrupt the negatively charged cell membranes of bacteria, leading to cell lysis and death.[4] It is effective against a broad spectrum of oral pathogens, including Streptococcus mutans, a primary etiological agent of dental caries.[1]

-

Disodium Edetate Dihydrate (Na-EDTA): A chelating agent that binds to metal ions, particularly calcium (Ca²⁺).[5] In the context of cavity preparation, Na-EDTA aids in the removal of the inorganic components of the smear layer by sequestering calcium ions from the hydroxyapatite matrix.[6] This action helps to clean the dentin surface without aggressively opening the dentinal tubules.[2]

-

Cocoamphodiacetate: A mild amphoteric surfactant derived from coconut oil.[7] Its primary role is to act as a cleansing and wetting agent. It reduces the surface tension of the solution, allowing it to penetrate and lift the organic debris from the cavity surface.[7]

-

Sodium Fluoride (NaF): Included in the Tubulicid Red formulation at a concentration of 1.0%.[2][3] Fluoride ions promote the remineralization of tooth enamel by facilitating the formation of fluorapatite, a mineral that is more resistant to acid dissolution than the native hydroxyapatite.[3]

-

Phosphate Buffer: Maintains the pH of the solution to ensure the stability and efficacy of the active ingredients.[8]

Formulation Process ("Synthesis")

The "synthesis" of Tubulicid is a controlled formulation process. While proprietary specifics are not publicly available, the general procedure involves the dissolution of the active ingredients in a purified water vehicle, followed by the addition of the phosphate buffer to adjust and stabilize the pH. Quality control measures are implemented to ensure the correct concentration and purity of each component in the final product.[3]

Quantitative Data on Efficacy

The performance of Tubulicid has been evaluated in several in vitro studies. The following tables summarize the key quantitative findings.

Table 1: Antimicrobial Efficacy of Tubulicid Red against S. mutans

| Treatment Group | Baseline Mean CFU/mL (x10³) | Post-Treatment Mean CFU/mL (x10³) | Reduction in CFU/mL | Statistical Significance (p-value) |

| Tubulicid Red | 82.0 | 14.4 | 67.6 | <0.001[3] |

Data from a randomized split-mouth clinical study evaluating S. mutans count in primary teeth.[3]

Table 2: Shear Bond Strength of Dental Adhesives after Tubulicid Application

| Adhesive System | Dentin Pre-treatment | Mean Shear Bond Strength (MPa) |

| One Step (Acetone-based) | Tubulicid | 12.5[2] |

| Prime & Bond 2.1 (Acetone-based) | Tubulicid | 12.2[2] |

Data from an in vitro study evaluating the effect of dentin disinfectants on the shear bond strength of resin composite to dentin.[2]

Mechanism of Action

The efficacy of Tubulicid stems from the combined action of its components on the tooth structure and resident microorganisms.

Upon application to a prepared cavity, the cocoamphodiacetate surfactant wets the surface and begins to dissolve and lift the organic components of the smear layer. Simultaneously, the Na-EDTA chelates calcium ions from the inorganic debris, further breaking down the smear layer. This cleaning action occurs without significantly opening the dentinal tubules, which is believed to reduce the risk of post-operative sensitivity.[2] The benzalkonium chloride component then exerts its antimicrobial effect by disrupting the cell membranes of any remaining bacteria.[1] In the case of Tubulicid Red, fluoride ions are available to interact with the enamel and dentin to form a more acid-resistant fluorapatite layer.[3] The resulting clean and disinfected surface provides an optimal substrate for the adhesion of restorative materials.

Experimental Protocols

This section details the methodologies for two key experiments used to evaluate the efficacy of cavity disinfectants like Tubulicid.

Protocol for Antimicrobial Efficacy Assessment (CFU Count)

This protocol is adapted from a clinical study evaluating the reduction of S. mutans in carious lesions.[3]

-

Patient Selection: Select patients with carious lesions of similar size and depth.

-

Baseline Sampling: After isolating the tooth, collect a baseline dentin sample from the carious lesion using a sterile spoon excavator.

-

Cavity Preparation: Prepare the cavity according to standard clinical procedures.

-

Disinfection: Apply the test disinfectant (e.g., Tubulicid Red) to the prepared cavity according to the manufacturer's instructions.

-

Post-disinfection Sampling: Collect a second dentin sample from the base of the disinfected cavity.

-

Sample Processing: Transfer each dentin sample into an Eppendorf tube containing a transport medium.

-

Culturing: Serially dilute the samples and plate them onto a selective agar medium for the target microorganism (e.g., Mutans Sanguis agar for S. mutans).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C in a CO₂-enriched atmosphere) for 48-72 hours.

-

Colony Counting: Count the number of colony-forming units (CFU) on each plate and calculate the CFU per milliliter (CFU/mL) for each sample.

-

Statistical Analysis: Compare the baseline and post-disinfection CFU counts using appropriate statistical tests (e.g., Wilcoxon signed-rank test) to determine the significance of the reduction in microbial load.[3]

Protocol for Shear Bond Strength (SBS) Testing

This protocol outlines a standard method for evaluating the effect of a cavity disinfectant on the bond strength of a resin composite to dentin.[2]

-

Tooth Preparation: Use freshly extracted, caries-free human molars. Section the teeth to expose a flat dentin surface. Polish the dentin surface with a standardized abrasive paper (e.g., 600-grit silicon carbide paper) under water cooling to create a standardized smear layer.

-

Group Allocation: Randomly assign the prepared teeth to different treatment groups (e.g., Control [no disinfectant], Tubulicid).

-

Dentin Treatment:

-

Etching: Etch the dentin surface with phosphoric acid (e.g., 35% for 20 seconds), rinse thoroughly, and gently air-dry.

-

Disinfection: Apply the disinfectant to the etched dentin surface according to the manufacturer's instructions.

-

-

Adhesive Application: Apply a dental adhesive system (e.g., One Step or Prime & Bond 2.1) to the treated dentin surface and light-cure as per the manufacturer's directions.[2]

-

Composite Buildup: Place a cylindrical mold (e.g., a gelatin capsule) onto the bonded surface and fill it with a resin composite material (e.g., Z-100). Light-cure the composite incrementally.

-

Specimen Storage and Thermocycling: Store the bonded specimens in water at 37°C for 24 hours. Subsequently, subject the specimens to thermocycling (e.g., between 5°C and 55°C) to simulate thermal stresses in the oral environment.[2]

-

Shear Bond Strength Testing: Mount the specimens in a universal testing machine. Apply a shear force to the base of the composite cylinder at a constant crosshead speed until failure occurs. Record the load at failure in Newtons.

-

Data Calculation and Analysis: Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area. Analyze the data using statistical methods such as ANOVA and post-hoc tests to compare the different treatment groups.[2]

Conclusion

Tubulicid is a multi-component dental formulation engineered to provide effective cleaning and disinfection of prepared cavity surfaces. Its combination of a surfactant, a chelating agent, and an antimicrobial agent allows for the removal of the smear layer and a significant reduction in bacterial load, creating a favorable substrate for dental restorations. The inclusion of sodium fluoride in the Red Label formulation offers the additional benefit of promoting remineralization. The quantitative data and established experimental protocols presented in this whitepaper provide a technical foundation for understanding and further evaluating the role of Tubulicid in restorative dentistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of preliminary treatment of the dentin surface on the shear bond strength of resin composite to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcdr.net [jcdr.net]

- 4. Antimicrobial activity of cavity disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Methods used in dentin bonding tests: an analysis of 50 investigations on bond strength. | Semantic Scholar [semanticscholar.org]

- 7. Relationship between laboratory bond strengths and clinical performance of dentin adhesives [rde.ac]

- 8. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature [opendentistryjournal.com]

Early In Vitro Studies of Tubilicid: A Technical Guide

This technical guide provides an in-depth analysis of the early in vitro studies related to Tubilicid, a dental cavity disinfectant. The focus is on the foundational research that underscores its application, with a particular emphasis on its antimicrobial efficacy and the experimental methodologies employed. This document is intended for researchers, scientists, and drug development professionals.

Core Composition and Mechanism of Action

This compound is a cavity disinfectant designed to remove the smear layer and eliminate residual bacteria from tooth preparations before restoration. Its formulation has varied, but the core active ingredient has consistently been a quaternary ammonium compound, primarily benzalkonium chloride (BAC).[1] Some formulations also include agents like cocoamphodiacetate, disodium edetate (EDTA), and sodium fluoride to enhance cleaning and provide therapeutic effects.[2]

The primary antimicrobial action of this compound is attributed to benzalkonium chloride. BAC is a cationic surfactant that disrupts the integrity of bacterial cell membranes, leading to the leakage of cytoplasmic contents and ultimately, cell death.[1] This broad-spectrum antimicrobial activity is effective against a range of oral pathogens.

Antimicrobial Efficacy: In Vitro Data

Table 1: Antimicrobial Activity of Benzalkonium Chloride against Oral Pathogens

| Microorganism | Test Method | Concentration of Benzalkonium Chloride | Results | Reference |

| Porphyromonas gingivalis | Agar Diffusion | 0.1% | Similar antibacterial effect to 3% hydrogen peroxide. | [4] |

| Prevotella intermedia | Agar Diffusion | 0.1% | Better antibacterial effect than 3% hydrogen peroxide. | [4] |

| Aggregatibacter actinomycetemcomitans | Agar Diffusion | 0.1% | Better antibacterial effect than 3% hydrogen peroxide; similar to 5.25% sodium hypochlorite. | [4] |

| Streptococcus mutans | Agar Diffusion | 0.1% | Better antibacterial effect than 3% hydrogen peroxide; similar to 5.25% sodium hypochlorite. | [4] |

| Enterococcus faecalis | Agar Diffusion | 0.1% | Better antibacterial effect than 3% hydrogen peroxide; worse than 5.25% sodium hypochlorite. | [4] |

Table 2: Minimal Inhibitory Concentration (MIC) of Benzalkonium Chloride

| Microorganism | Minimal Inhibitory Concentration (mg/L) | Reference |

| Porphyromonas gingivalis | 16 | [4] |

| Prevotella intermedia | 2 | [4] |

| Aggregatibacter actinomycetemcomitans | 4 | [4] |

| Streptococcus mutans | 2 | [4] |

| Enterococcus faecalis | 4 | [4] |

Experimental Protocols

The in vitro evaluation of this compound and its active components has primarily relied on two key experimental setups: the agar diffusion test and tooth cavity models.

Agar Diffusion Test Protocol

The agar diffusion method is a widely used technique to assess the antimicrobial activity of a substance.

-

Preparation of Bacterial Culture: A standardized suspension of the target oral pathogen (e.g., Streptococcus mutans) is prepared.

-

Inoculation of Agar Plates: The bacterial suspension is uniformly spread over the surface of an appropriate agar medium in a petri dish.

-

Application of Test Agent: A sterile paper disc impregnated with the disinfectant solution (e.g., 0.1% benzalkonium chloride) is placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

-

Measurement of Inhibition Zone: The antimicrobial efficacy is determined by measuring the diameter of the zone around the disc where bacterial growth is inhibited.

Tooth Cavity Model Protocol

This ex vivo model provides a more clinically relevant assessment of a cavity disinfectant's efficacy.

-

Tooth Selection and Preparation: Extracted human or animal teeth are selected. Standardized cavities are prepared in the dentin.

-

Bacterial Contamination: The prepared cavities are inoculated with a suspension of a cariogenic bacterium, such as Streptococcus mutans, and incubated to allow for bacterial invasion of the dentinal tubules.

-

Application of Disinfectant: The contaminated cavities are treated with the test disinfectant (e.g., this compound Red) for a specified period. A control group is typically treated with a saline solution or left untreated.

-

Dentin Sampling: After the treatment period, dentin chips are carefully collected from the cavity walls.

-

Bacterial Viability Assessment: The collected dentin chips are placed in a growth medium, and the number of viable bacteria is quantified, often by counting colony-forming units (CFUs).

Cytotoxicity Considerations

A critical aspect of any dental material intended for use in deep cavities is its potential for pulpal irritation. While early studies by Brännström and Nyborg suggested that the pulp reactions observed under restorations were more likely due to bacterial activity than the chemical irritation of dental materials, the cytotoxicity of disinfectants remains a consideration.[5]

In vitro studies on benzalkonium chloride have demonstrated dose-dependent cytotoxic effects on various cell lines.[6] These effects are generally attributed to the disruption of the cell membrane. However, in the clinical application of this compound, the short application time and the subsequent rinsing are intended to minimize contact with the underlying pulp tissue, thereby reducing the risk of a significant cytotoxic event. More recent research has investigated the effects of benzalkonium chloride on dental pulp stem cells, providing further insights into its biocompatibility when used as a component of endodontic irrigants or cavity disinfectants.[7]

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound's active ingredient, benzalkonium chloride, is direct membrane disruption rather than a complex signaling pathway. The logical relationship of its application in dentistry is straightforward: the removal of the smear layer and bacteria from a prepared cavity is intended to reduce the risk of secondary caries, postoperative sensitivity, and pulpal inflammation.

References

- 1. jcdr.net [jcdr.net]

- 2. The effect of cavity disinfectants on the sealing ability of dentin bonding system: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cavity treatment with a microbicidal fluoride solution: growth of bacteria and effect on the pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antibacterial effect of benzalkonium chloride on five common oral pathogens [cjter.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of benzalkonium chloride addition to EDTA on attachment and proliferation of dental pulp stem cells on dentin and on transforming growth factor-β1 release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Tubilicid Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubilicid, a dental cavity cleanser and antimicrobial agent. Given that this compound is a formulation rather than a single chemical entity, this document will delve into the chemical composition, physicochemical properties, and biological activities of its primary commercial formulations: this compound Red Label and this compound Blue Label. The guide will also present experimental methodologies for evaluating its efficacy and visualize its mechanism of action and relevant experimental workflows.

Chemical Composition and Key Components

This compound is a multi-component aqueous solution designed for cleaning and disinfecting dental cavity preparations. The two main formulations differ primarily by the presence of sodium fluoride.

Table 1: Chemical Composition of this compound Formulations

| Component | This compound Red Label | This compound Blue Label | Function |

| Sodium Fluoride (NaF) | 1.0% w/w | Absent | Promotes remineralization of enamel and dentin, exhibits antimicrobial properties.[1][2][3] |

| Benzalkonium Chloride (BAC) | Present | Present | Cationic surfactant with broad-spectrum antimicrobial (bactericidal) activity.[4][5][6] |

| Cocoamphodiacetate | Present | Present | Amphoteric surfactant that aids in cleaning and debris removal.[5][6] |

| Disodium Edetate Dihydrate (EDTA) | Present | Present | Chelating agent that helps to remove the smear layer by binding calcium ions.[4][5][6] |

| Phosphate Buffer Solution | Present | Present | Maintains a stable pH, ensuring compatibility with dental tissues and optimizing the efficacy of the active ingredients.[1][5][6] |

| Aqua destillata (Distilled Water) | Present | Present | Solvent.[5][6] |

Note: The exact concentrations of components other than sodium fluoride are proprietary and not publicly disclosed.

A search on PubChem for "this compound" reveals a complex mixture with CAS number 77257-39-7, which includes Chlorhexidine and Dodicin in addition to sodium fluoride and other components.[7] This may represent a different or older formulation, as current product descriptions from dental suppliers do not list chlorhexidine as an active ingredient in the common Red and Blue Label products.[5][6]

Physicochemical Properties

The physicochemical properties of this compound formulations are tailored for their application in dental procedures.

Table 2: Physicochemical Properties of this compound Red Label

| Property | Value | Significance |

| pH | Approximately 7.3 | A neutral to slightly alkaline pH ensures compatibility with dental tissues and prevents demineralization.[1] |

| Aqueous Solubility | Dispersible in water | Allows for easy application and rinsing from the cavity preparation.[1] |

| Physical Form | Aqueous solution | Facilitates direct application to the tooth surface. |

| Stability | Stable under normal storage conditions | Ensures consistent performance and shelf life.[1][8] |

Mechanism of Action

The therapeutic effects of this compound stem from the synergistic actions of its components to clean, disinfect, and, in the case of the Red Label, treat the tooth structure.

During cavity preparation, a "smear layer" of grinding debris, bacteria, and denatured collagen forms on the tooth surface. This compound is designed to remove this layer without opening the dentinal tubules, which is crucial for improving the adhesion of restorative materials.[1][3] The surfactants (Benzalkonium Chloride, Cocoamphodiacetate) and the chelating agent (EDTA) work in concert to lift and dissolve this debris.

The primary antimicrobial agent in this compound is Benzalkonium Chloride, a quaternary ammonium compound. It exhibits bactericidal activity against a range of microorganisms, including the cariogenic bacterium Streptococcus mutans.[4] Its cationic nature allows it to disrupt the integrity of bacterial cell membranes, leading to cell lysis. Sodium fluoride also contributes to the antimicrobial effect by inhibiting bacterial metabolic enzymes.[1]

The 1% sodium fluoride in this compound Red Label provides a therapeutic benefit by promoting the remineralization of tooth enamel and dentin.[1][2] Fluoride ions can substitute for hydroxyl groups in hydroxyapatite, the primary mineral component of teeth, to form fluorapatite.

Chemical Reaction: Ca₅(PO₄)₃(OH) + F⁻ → Ca₅(PO₄)₃F + OH⁻[1]

Fluorapatite is more resistant to acid demineralization than hydroxyapatite, thus providing protection against secondary caries.[1] Additionally, the formation of calcium fluoride (CaF₂) deposits on the tooth surface can act as a reservoir for fluoride ions, offering prolonged protection.[1]

Caption: Mechanism of action for this compound Red Label on dental tissue.

Experimental Protocols

Detailed experimental protocols for internal quality control of this compound are proprietary. However, the methodologies for assessing the efficacy of such dental products are well-established in the scientific literature.

This protocol is a generalized procedure based on studies evaluating the antimicrobial effects of cavity disinfectants.[4]

-

Sample Preparation:

-

Application of Disinfectant:

-

Apply this compound to the prepared cavity according to the manufacturer's instructions (typically with a cotton pellet for a specified time).

-

Rinse and dry the cavity as per the standard clinical procedure.

-

-

Post-Treatment Sampling:

-

Collect a second dentin sample from the same cavity.

-

-

Microbiological Analysis:

-

Transfer each sample to an Eppendorf tube containing a transport medium.

-

Serially dilute the samples and plate them on a selective agar medium for the target microorganism (e.g., Mitis Salivarius agar for S. mutans).

-

Incubate the plates under appropriate conditions (e.g., 37°C in a CO₂-enriched atmosphere).

-

Count the Colony-Forming Units (CFU) to determine the bacterial load before and after treatment.

-

-

Data Analysis:

-

Use appropriate statistical tests (e.g., Wilcoxon signed-rank test for paired samples) to compare the CFU counts before and after application.[4]

-

Caption: Experimental workflow for antimicrobial efficacy testing.

This protocol outlines a common method for assessing the sealing ability of dental bonding systems after cavity disinfection.[9]

-

Tooth Preparation:

-

Use extracted, caries-free human molars.

-

Prepare standardized Class V cavities on the buccal or lingual surfaces.

-

-

Experimental Groups:

-

Divide the teeth into groups:

-

Control Group: No disinfectant used.

-

Experimental Group: Apply this compound as per instructions.

-

-

-

Restoration:

-

Apply a dentin bonding system (e.g., Clearfil SE Bond) to all cavities.

-

Restore the cavities with a resin composite material.

-

Light-cure the restoration according to the manufacturer's guidelines.

-

-

Thermocycling:

-

Subject the restored teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate temperature changes in the oral cavity.

-

-

Dye Penetration:

-

Seal the apices of the teeth with wax and coat the external surfaces with nail varnish, leaving a 1mm margin around the restoration.

-

Immerse the teeth in a dye solution (e.g., 2% methylene blue) for 24 hours.

-

-

Sectioning and Scoring:

-

Section the teeth longitudinally through the center of the restoration.

-

Examine the sections under a stereomicroscope to assess the extent of dye penetration at the tooth-restoration interface.

-

Score the microleakage based on a standardized scale (e.g., 0 = no leakage, 4 = leakage to the axial wall).

-

-

Data Analysis:

-

Use non-parametric statistical tests (e.g., Kruskal-Wallis test) to compare microleakage scores between groups.[9]

-

Quantitative Data

The following table summarizes quantitative data from a clinical study on the antimicrobial efficacy of this compound Red Label.

Table 3: Antimicrobial Efficacy of this compound Red Label against S. mutans

| Parameter | Mean Value (CFU/mL x 10³) | Reduction | p-value (Intragroup) |

| Baseline S. mutans Count | 82.0 | - | <0.001 |

| Post-Treatment S. mutans Count | 14.4 | 82.4% | <0.001 |

Data adapted from a study by Vegi S, et al. (2024).[4] The study demonstrated a statistically significant reduction in S. mutans counts after the application of this compound Red.[4]

Summary and Conclusion

This compound formulations are effective, multi-component dental products for cavity cleaning and disinfection. The primary active ingredients, including benzalkonium chloride and sodium fluoride (in the Red Label), provide a dual function of antimicrobial activity and promotion of tooth remineralization.[1] Experimental evidence confirms its efficacy in reducing cariogenic bacteria without compromising the sealing ability of modern dentin bonding systems.[4][9] This technical guide provides core information on its chemical properties and functional mechanisms, serving as a valuable resource for dental researchers and professionals in the field of drug and materials development.

References

- 1. Buy Tubulicid Red Label | 161445-62-1 [smolecule.com]

- 2. darbydental.com [darbydental.com]

- 3. pearsondental.com [pearsondental.com]

- 4. jcdr.net [jcdr.net]

- 5. net32.com [net32.com]

- 6. net32.com [net32.com]

- 7. This compound | C52H93Cl2FN13NaO16 | CID 23670892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. shop.gerl-dental.de [shop.gerl-dental.de]

- 9. The effect of cavity disinfectants on the sealing ability of dentin bonding system: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

No Evidence of "Tubulicid" as a Systemic Drug Candidate for Target Identification and Validation

A comprehensive review of scientific and commercial literature reveals that "Tubulicid" is a trade name for a dental product line of cavity cleansers and antimicrobial agents. There is no publicly available information to suggest that "Tubulicid" is a research compound undergoing target identification and validation for systemic drug development in fields such as oncology or cell signaling.

"Tubulicid" products, including "Tubulicid Red" and "Tubulicid Blue," are primarily used in dental practices. Their main functions are to clean and disinfect cavity preparations before the placement of restorative materials.[1][2][3][4][5][6][7][8][9] The active ingredients in these formulations contribute to their antimicrobial properties and their ability to remove the smear layer from dentin surfaces.[2][3][4][7]

One variant, "Tubulicid Red," contains 1.0% sodium fluoride.[1][2][9] Its mechanism of action in a dental context is well-understood and involves the interaction of fluoride ions with the mineral components of teeth to form more acid-resistant fluorapatite.[10] It also exhibits antimicrobial activity against cariogenic bacteria.[10][11] While one chemical supplier notes that "Tubulicid Red Label" is intended for research purposes, the described biological activity remains within the scope of dental applications.[10]

The user's request for an in-depth technical guide on "Tubilicid target identification and validation" for an audience of drug development professionals implies a context of systemic drug discovery. This process typically involves identifying specific protein targets of a compound, validating these targets, and elucidating the compound's effect on cellular signaling pathways. However, extensive searches for "Tubulicid" in combination with terms such as "drug discovery," "cancer research," "cell signaling," and "target identification" have yielded no results indicating such research is being conducted.

Therefore, the creation of a technical guide or whitepaper on the systemic target identification and validation of "Tubulicid," as requested, is not possible based on the available information. The core requirements of the request, including quantitative data on binding affinities, detailed experimental protocols for target validation assays, and diagrams of signaling pathways, presuppose a drug development program that does not appear to exist for a compound named "Tubulicid."

It is possible that the user may have confused the name "Tubulicid" with another investigational compound. Researchers and drug development professionals interested in target identification and validation are encouraged to verify the name and context of the compound of interest.

References

- 1. pearsondental.com [pearsondental.com]

- 2. net32.com [net32.com]

- 3. net32.com [net32.com]

- 4. supplyclinic.com [supplyclinic.com]

- 5. Tubulicid Red Label 10oz Bottle [dhpsupply.com]

- 6. Temrex - Tubulicid [dentalcity.com]

- 7. Tubulicid (Temrex) | Dental Product | Pearson Dental [pearsondental.com]

- 8. Tubulicid blue bttl of 1 x 100 ml — FI1 [ucpfistaging.plandent.com]

- 9. midwestdental.com [midwestdental.com]

- 10. Buy Tubulicid Red Label | 161445-62-1 [smolecule.com]

- 11. jcdr.net [jcdr.net]

Preliminary Research on the Biological Activity of Tubilicid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubilicid is a dental product employed primarily as a cavity cleaner and antimicrobial agent in restorative dentistry. Its biological activity is localized to the oral cavity, focusing on the disinfection of tooth structures prior to restoration. The formulations, such as this compound Red Label, are designed to remove the smear layer—a layer of debris and bacteria formed during cavity preparation—while exerting an antimicrobial effect to reduce the risk of secondary caries and postoperative sensitivity. The primary active components contributing to its biological effects are benzalkonium chloride and sodium fluoride. This guide provides a detailed overview of the known biological activities of this compound's key components, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Data on Biological Activity

The biological activity of this compound is primarily defined by its antimicrobial efficacy. The following tables summarize the available quantitative data.

Table 1: Antimicrobial Efficacy of this compound Red Against Streptococcus mutans in Primary Teeth

| Treatment Group | Mean Bacterial Count (CFU/mL) - Baseline | Mean Bacterial Count (CFU/mL) - Post-Treatment | Percentage Reduction | Statistical Significance (p-value) |

| This compound Red Label | 3.53 x 10^5 | 1.05 x 10^3 | 99.7% | <0.001 |

| Chlor-X Gel (2% Chlorhexidine) | 3.48 x 10^5 | 0.96 x 10^3 | 99.7% | <0.001 |

Data adapted from a randomized split-mouth clinical study. The study showed no statistically significant difference between the post-treatment efficacy of this compound Red and Chlor-X gel (p=0.641)[1].

Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BAC) Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Listeria monocytogenes 10403S | 8 µg/mL |

| Aeromonas hydrophila | 38 µg/mL |

| Escherichia coli | ~12 µg/mL |

Note: This data provides context for the antimicrobial potency of benzalkonium chloride, a key active ingredient in this compound[2][3][4].

Signaling Pathways and Mechanisms of Action

The biological effects of this compound's components are multifaceted, involving direct antimicrobial action, alteration of tooth mineral structure, and induction of cellular responses in dental pulp cells.

Mechanism of Action at the Tooth Surface

The primary mechanism involves a dual action of its components. Sodium fluoride enhances the chemical resistance of enamel and dentin to acid demineralization, while benzalkonium chloride provides a broad-spectrum antimicrobial effect.

Caption: Mechanism of this compound at the tooth surface.

Sodium Fluoride-Induced Apoptosis Signaling in Odontoblasts

High concentrations of sodium fluoride, as found in dental treatments, can induce apoptosis in odontoblasts, the cells responsible for dentin formation. This response is primarily mediated through the JNK signaling pathway. Exposure to NaF leads to the phosphorylation of JNK, which in turn triggers the mitochondrial apoptotic pathway.[5][6] This involves the translocation of Bax to the mitochondria and the subsequent release of cytochrome c into the cytosol, culminating in the activation of caspase-3 and programmed cell death.[5][6]

Caption: NaF-induced apoptotic signaling in odontoblasts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments related to the evaluation of this compound's biological activity.

Protocol 1: In Vivo Antimicrobial Efficacy Assessment

This protocol details a randomized split-mouth clinical study to assess the antimicrobial efficacy of a cavity disinfectant.

Caption: Workflow for in vivo antimicrobial efficacy testing.

Methodology:

-

Patient Selection: A cohort of 30 children with bilateral occlusal caries in primary molars was selected for a randomized, double-blind clinical trial.[1]

-

Cavity Preparation: Infected dentin was excavated, leaving the affected dentin in the cavity.[1]

-

Baseline Sampling: A dentinal sample was collected from the base of the prepared cavity using a sterile excavator.[1]

-

Disinfection: The cavity was disinfected with either this compound Red Label (Group I) or a control disinfectant like Chlor-X gel (Group II). The disinfectant was applied according to the manufacturer's instructions.[1]

-

Post-Treatment Sampling: After rinsing the cavity with saline, a second dentinal sample was collected from the same location.[1]

-

Microbiological Analysis: The collected dentinal samples were transferred to Eppendorf tubes and processed for microbiological analysis. The number of Colony-Forming Units (CFU) of S. mutans was determined by plating on a selective medium (Mutans Sanguis agar).[7]

-

Data Analysis: Statistical analysis was performed to compare the bacterial counts before and after treatment within each group (intragroup) and between the two disinfectant groups (intergroup).[1][7]

Protocol 2: In Vitro Microleakage Evaluation

This protocol describes a standard laboratory procedure to assess whether a cavity disinfectant interferes with the sealing ability of dental bonding agents.

Methodology:

-

Tooth Preparation: Forty-five extracted, caries-free human molars were used. The teeth were cleaned and stored in normal saline. Standardized Class V cavities were prepared on the facial and lingual surfaces of each tooth.[8]

-

Grouping: The teeth were randomly divided into experimental and control groups.

-

Experimental Groups: Treated with a cavity disinfectant (e.g., this compound Red) prior to the application of a dentin bonding system.[8]

-

Negative Control: Treated with the dentin bonding system only, without prior disinfection.

-

Positive Control: No disinfectant or bonding agent applied.

-

-

Disinfection and Bonding: For the experimental groups, the cavity disinfectant was applied as per the manufacturer's instructions, followed by the application of the dentin bonding system (e.g., Clearfil SE Bond).[8]

-

Restoration: All cavities were restored with a resin composite material (e.g., Clearfil APX) and light-cured. The restorations were then finished and polished.[8]

-

Thermocycling: The restored teeth were subjected to thermal stress by cycling them between water baths of different temperatures (e.g., 1,000 cycles between 5°C and 55°C) to simulate the oral environment.[9][10]

-

Dye Penetration: The apices of the teeth were sealed, and all surfaces except the restoration and 1mm around it were coated with nail varnish. The teeth were then immersed in a dye solution (e.g., 50% silver nitrate or 0.5% basic fuchsin) for a specified period.[9][11]

-

Sectioning and Evaluation: The teeth were sectioned longitudinally through the center of the restoration. The sections were then examined under a stereomicroscope to assess the extent of dye penetration at the tooth-restoration interface. Microleakage was scored based on a standardized scale (e.g., 0 for no leakage to 4 for extensive leakage).[9][12]

-

Statistical Analysis: The microleakage scores among the different groups were compared using appropriate statistical tests (e.g., Kruskal-Wallis ANOVA).[8]

Conclusion

The biological activity of this compound is primarily characterized by its potent, localized antimicrobial and chemico-preventive actions within the dental cavity. Its active ingredients, benzalkonium chloride and sodium fluoride, effectively reduce cariogenic bacteria and enhance the tooth structure's resistance to demineralization. While systemic effects and complex signaling pathway modulations are not its intended function, the components can induce cellular responses, such as apoptosis in odontoblasts at high concentrations. The provided data and protocols offer a foundational understanding for researchers in dental materials science and pharmacology, highlighting the efficacy and cellular interactions of this widely used dental disinfectant.

References

- 1. jcdr.net [jcdr.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]

- 4. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium fluoride induces apoptosis in odontoblasts via a JNK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jcdr.net [jcdr.net]

- 8. The effect of cavity disinfectants on the sealing ability of dentin bonding system: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Microleakage of Dental Composites Using Bonding Agents with Different Placement Techniques: An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. amjdent.com [amjdent.com]

The Novelty of Tubilicid Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the Tubilicid compound, a dental therapeutic agent noteworthy for its dual-action mechanism. Primarily utilized in restorative dentistry as a cavity cleanser, its novelty stems from the integration of antimicrobial and smear layer removal properties with the therapeutic delivery of fluoride. This compound Red Label, the focus of this guide, is formulated with key active ingredients including 1% sodium fluoride and benzalkonium chloride. This document outlines the compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visualizations of key pathways and workflows to offer a comprehensive understanding for research and development professionals.

Core Mechanism of Action

The therapeutic effect of this compound is multifactorial, targeting three critical areas in cavity preparation: microbial control, surface cleaning, and promotion of tooth structure remineralization.

-

Antimicrobial Action : The compound exhibits significant bactericidal properties, primarily against cariogenic bacteria such as Streptococcus mutans. This action reduces the microbial load within the prepared cavity, minimizing the risk of secondary caries and postoperative sensitivity.[1]

-

Smear Layer Removal : During mechanical cavity preparation, a "smear layer" of debris is formed, which can harbor bacteria and obstruct the penetration of adhesive restorative materials.[2] this compound effectively removes this layer, creating a clean surface that enhances the adhesion and longevity of dental restorations.[1][3]

-

Fluoride-Mediated Remineralization : The 1% sodium fluoride component dissociates to release fluoride ions that interact with the hydroxyapatite of the tooth structure. These ions catalyze the formation of fluorapatite, a mineral that is more resistant to acid dissolution than native hydroxyapatite, thereby enhancing the tooth's resilience against future carious attacks and promoting the remineralization of demineralized tissue.[1]

The signaling pathway diagram below illustrates the interaction of the fluoride component with the tooth's mineral structure.

Quantitative Efficacy Data

The performance of this compound has been quantified across its primary functions. The following tables summarize key findings from in-vitro studies.

Table 1: Antimicrobial Efficacy

This table presents data from a study evaluating the antimicrobial efficacy of this compound Red (TR) Label against S. mutans in primary carious teeth.

| Treatment Group | Mean Bacterial Count (Baseline) (CFU/mL) | Mean Bacterial Count (Post-Treatment) (CFU/mL) | Reduction |

| This compound Red Label | 82,000 x 10³ | 14,400 x 10³ | 82.4% |

Data sourced from a randomized clinical trial. The reduction in S. mutans count was statistically significant (p<0.001).

Table 2: Smear Layer Removal Efficacy

The efficacy of this compound Plus (a related formulation) in removing the smear layer was compared to other standard endodontic irrigants. Efficacy was assessed via sealer penetration depth, indicating the degree of smear layer removal.

| Irrigant Group | Sealer Penetration - Coronal (µm) | Sealer Penetration - Middle (µm) | Sealer Penetration - Apical (µm) |

| This compound Plus | 243.67 | 196.38 | 108.79 |

| 17% EDTA | 162.74 | 129.56 | 79.48 |

| Biopure MTAD® | 203.49 | 158.74 | 96.53 |

Data from an in-vitro study using confocal laser scanning microscopy. This compound Plus showed significantly better sealer penetration compared to 17% EDTA and MTAD®.[2]

Table 3: Effect on Dental Adhesive Bond Strength

This table shows the micro-shear bond strength (μ-SBS) of a self-etch adhesive system (Clearfil S3 Bond) to dentin after pretreatment with various disinfectants.

| Dentin Pretreatment | Adhesive System | Mean μ-SBS (MPa) |

| Control (No Disinfectant) | Clearfil S3 Bond | 18.25 |

| This compound Red (0.1% Benzalkonium Chloride) | Clearfil S3 Bond | 24.36 |

| 2% Chlorhexidine | Clearfil S3 Bond | 25.11 |

| 5.25% Sodium Hypochlorite | Clearfil S3 Bond | 28.34 |

Data from an in-vitro study. The use of this compound Red significantly enhanced the bond strength compared to the control group.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy data. The following sections describe the protocols for the key experiments cited.

Protocol for Antimicrobial Efficacy Testing

This protocol outlines the methodology for a randomized clinical trial to assess the reduction of S. mutans in carious lesions.

Methodology:

-

Patient Selection: Select patients with primary teeth having carious lesions extending into the dentin.

-

Baseline Sampling (S1): After initial access, collect a baseline sample of carious dentin using a sterile excavator.

-

Cavity Preparation: Complete the mechanical removal of the carious tissue.

-

Disinfectant Application: Apply this compound Red Label to the prepared cavity and leave for 60 seconds.

-

Post-Treatment Sampling (S2): Collect a second dentin sample from the cavity floor.

-

Microbiological Processing: Transfer both S1 and S2 samples to transport media. Perform serial dilutions and plate onto Mutans Sanguis (MS) agar.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Quantification: Count the number of Colony-Forming Units (CFU/mL) for each sample.

-

Analysis: Statistically compare the CFU counts between baseline and post-treatment samples using appropriate tests (e.g., Wilcoxon signed-rank test).

Protocol for Smear Layer Removal Analysis via SEM

This protocol details an in-vitro procedure to evaluate the efficacy of smear layer removal using Scanning Electron Microscopy (SEM).

Methodology:

-

Sample Preparation: Use extracted, non-carious human teeth. Standardize root canal preparation using endodontic files to create a consistent smear layer.

-

Irrigation: Divide samples into groups. For the test group, use this compound as the final irrigant for a specified time (e.g., 1 minute). Use a control irrigant (e.g., saline) for the control group.

-

Sectioning: Longitudinally section the roots to expose the instrumented canal walls.

-

SEM Preparation: Dehydrate the samples in ascending grades of ethanol, mount them on stubs, and apply a conductive gold-sputter coating.

-

Imaging: Examine the samples under a scanning electron microscope. Capture images at standardized locations (coronal, middle, and apical thirds) and magnifications.

-

Scoring: Two calibrated, blinded examiners evaluate the images using a scoring system (e.g., a 3-point or 5-point scale) to quantify the amount of remaining smear layer and the openness of dentinal tubules.[5]

-

Analysis: Use non-parametric statistical tests (e.g., Kruskal-Wallis test) to compare the smear layer scores between the different irrigant groups.[6]

Protocol for Dentin Fluoride Uptake Measurement

This protocol describes an in-vitro method to quantify the amount of fluoride absorbed by dentin from a topical application.

Methodology:

-

Specimen Preparation: Prepare standardized dentin discs (e.g., 1 mm thickness) from the crowns of extracted human molars.

-

Baseline Measurement: A subset of discs can be analyzed to determine the baseline fluoride content of the dentin.

-

Treatment: Treat the surface of the dentin discs with this compound Red Label for a clinically relevant time period (e.g., 5 minutes). A control group is treated with deionized water.

-

Fluoride Extraction: After treatment, immerse the dentin discs in a solution (e.g., KOH) to extract the loosely-bound (labile) fluoride. The remaining structurally-bound fluoride can be determined by subsequent acid etching of thin layers of the dentin surface.

-

Fluoride Analysis: Measure the fluoride concentration in the extraction solutions and the acid-etch solutions using a fluoride ion-selective electrode.

-

Quantification: Calculate the amount of fluoride uptake in parts per million (ppm) or micrograms per square centimeter (µg/cm²) by comparing the fluoride content of treated samples to the baseline or control samples.[7][8]

Conclusion

The this compound compound, particularly the Red Label formulation, represents a significant refinement in the field of restorative dentistry. Its novelty is not rooted in a single new molecule but in the effective combination of established therapeutic actions: antimicrobial disinfection, physical cleaning via smear layer removal, and chemical protection through fluoride-driven remineralization. Quantitative data robustly supports its efficacy in reducing bacterial load and enhancing the interface for restorative materials. The detailed protocols provided herein offer a framework for further investigation and comparative analysis, underscoring the potential of this multi-action compound in improving the longevity and success of dental restorations.

References

- 1. Buy Tubulicid Red Label | 161445-62-1 [smolecule.com]

- 2. Effect of final irrigating solution on smear layer removal and penetrability of the root canal sealer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pearsondental.com [pearsondental.com]

- 4. The effect of cavity disinfectants on the micro-shear bond strength of dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjoud.com [wjoud.com]

- 6. Evaluation of the smear layer removal and erosive capacity of EDTA, boric acid, citric acid and desy clean solutions: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoride uptake and distribution in enamel and dentin after application of different fluoride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoride uptake in dentin with and without simulating dentinal fluid flow - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Taltobulin (HTI-286) on Cellular Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tubilicid" appears to be a dental product with no documented effects on cellular microtubule dynamics. This guide focuses on Taltobulin (HTI-286) , a potent microtubule inhibitor, which is likely the intended subject of the query due to its relevance in cancer research and drug development.

Introduction

Taltobulin (HTI-286) is a synthetic analog of the natural marine product hemiasterlin.[1] It is a potent antimicrotubule agent that has demonstrated significant activity against a wide range of cancer cell lines, including those resistant to other microtubule-targeting drugs like taxanes and vinca alkaloids.[1][2] Taltobulin functions by inhibiting tubulin polymerization, which disrupts the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis in proliferating cells.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for studying the effects of Taltobulin on cellular microtubule dynamics.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. It binds to the Vinca-peptide site on tubulin, preventing its polymerization into microtubules.[1][2] This disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[4][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents.[1][5]

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo antitumor activity of Taltobulin (HTI-286) from preclinical studies.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Human Cancer Cell Lines [5][6][7]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| A375 | Melanoma | 1.1 ± 0.4 |

| HepG2 | Hepatocellular Carcinoma | 3 |

| Hep3B | Hepatocellular Carcinoma | 2 |

Table 2: In Vivo Antitumor Activity of Taltobulin (HTI-286) in Human Tumor Xenograft Models [6]

| Tumor Model | Cancer Type | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Lox | Melanoma | p.o. | 3 | 97.3 |

| KB-3-1 | Epidermoid | p.o. | 3 | 82 |

| HCT-15 | Colon | i.v. | 1.6 | Not specified, significant |

| DLD-1 | Colon | i.v. | 1.6 | Not specified, significant |

| MX-1W | Breast | i.v. | 1.6 | 97 |

| KB-8-5 | Epidermoid | i.v. | 1.6 | 84 |

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of Taltobulin on microtubule dynamics are provided below.

1. In Vitro Tubulin Polymerization Assay

This assay spectrophotometrically measures the inhibition of microtubule formation in a cell-free system.[4]

-

Reagents:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution (1 mM final concentration)

-

Glycerol (10% final concentration)

-

Taltobulin (HTI-286) or other test compounds

-

-

Protocol:

-

Reconstitute purified tubulin in ice-cold General Tubulin Buffer containing GTP.

-

Add varying concentrations of Taltobulin or control compounds to the wells of a 96-well plate.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

2. Cell Viability Assays (MTT/SRB)

These colorimetric assays are used to determine the cytotoxic effects of Taltobulin on cultured cancer cells.[5][7][8]

-

Materials:

-

Human cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Taltobulin (HTI-286) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagents

-

Solubilization solution (e.g., DMSO for MTT)

-

-

Protocol (MTT Assay Example):

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat cells with a serial dilution of Taltobulin for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

3. Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the direct visualization of the effects of Taltobulin on the microtubule network within cells.[5]

-

Reagents:

-

Cells cultured on glass coverslips

-

Taltobulin (HTI-286)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

-

Protocol:

-

Treat cells with Taltobulin at various concentrations and for different durations.

-

Fix the cells to preserve their structure.

-

Permeabilize the cell membranes to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-α-tubulin antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

4. Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, revealing the G2/M arrest induced by Taltobulin.[1][5]

-

Reagents:

-

Taltobulin (HTI-286)

-

5-bromo-2'-deoxyuridine (BrdU)

-

Fixation and permeabilization buffers

-

DNase

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Propidium iodide (PI) or DAPI for total DNA staining

-

-

Protocol:

-

Treat cells with Taltobulin for a specified time.

-

Pulse-label the cells with BrdU to mark cells in the S phase.

-

Harvest, fix, and permeabilize the cells.

-

Treat with DNase to expose the incorporated BrdU.

-

Stain with an anti-BrdU antibody followed by a fluorescent secondary antibody.

-

Stain the total DNA with PI or DAPI.

-

Analyze the cell population by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

5. In Vivo Human Tumor Xenograft Studies

These studies are crucial for evaluating the antitumor efficacy of Taltobulin in a living organism.[1][6]

-

Materials:

-

Athymic nu/nu mice

-

Human tumor cell lines

-

Matrigel (optional)

-

Taltobulin (HTI-286) formulation for intravenous or oral administration

-

-

Protocol:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer Taltobulin at specified doses and schedules.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to Taltobulin.

References

- 1. benchchem.com [benchchem.com]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. physiology.elte.hu [physiology.elte.hu]

Initial Toxicity Screening of Tubilicid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the initial toxicity profile of Tubilicid, a dental product utilized for cavity cleaning and as an antimicrobial agent. Due to a lack of comprehensive toxicological studies on the complete this compound formulations, this paper focuses on the toxicity of its primary active ingredients as identified in publicly available Safety Data Sheets (SDS) and Material Safety Data Sheets (MSDS). The information herein is intended to guide preliminary risk assessment and inform the design of further targeted toxicological studies.

Quantitative Toxicity Data

The acute toxicity of the key components of this compound formulations (Red and Blue Labels) has been evaluated in animal models. The following table summarizes the available quantitative data.

| Product/Component | Active Ingredient(s) | Test Type | Species | Route | LD50 | Reference |

| This compound Red Label | 1% Sodium Fluoride (NaF) | Acute Oral Toxicity | Rat | Oral | 52 mg/L | [1] |

| Sodium Fluoride (component) | Sodium Fluoride | Acute Oral Toxicity | Rat | Oral | 148.5 mg/kg | [2] |

| Sodium Fluoride (component) | Sodium Fluoride | Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg | [2] |

| This compound Blue Label | 3% EDTA Disodium | Acute Oral Toxicity | Rat | Oral | 2000 mg/kg | [3] |

Note: The differing LD50 values for sodium fluoride may be attributable to variations in the specific product formulation or testing conditions.

Experimental Protocols

While specific, detailed experimental protocols for the toxicity testing of the complete this compound product are not publicly available, the provided LD50 values suggest standard acute toxicity testing methodologies were likely employed. A generalized protocol for an acute oral toxicity study is described below.

Acute Oral Toxicity Study (Likely Methodology based on OECD Guideline 420)

-

Test Animals: Healthy, young adult rats of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, though fasting is required before and shortly after administration of the test substance.

-

Dose Administration: The test substance (e.g., Sodium Fluoride, EDTA Disodium) is administered as a single oral dose via gavage. A range of dose levels is typically used to determine the dose that causes mortality in 50% of the test animals (LD50).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. Observations are more frequent on the first day of administration.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit method.

Visualizations: Workflows and Mechanisms

To aid in the understanding of the toxicological evaluation process and the product's mechanism of action, the following diagrams are provided.

Caption: A generalized workflow for the initial toxicity screening of a chemical substance.

The antimicrobial activity of this compound Blue Label is, in part, attributed to the presence of benzalkonium chloride, a quaternary ammonium compound. The mechanism by which these compounds exert their antimicrobial effect is illustrated below.

Caption: The mechanism of antimicrobial action for quaternary ammonium compounds.[4]

Discussion and Recommendations

The available data indicates that the primary components of this compound formulations have a defined acute toxicity profile. Sodium fluoride, the active ingredient in this compound Red Label, is classified as toxic upon acute oral exposure.[1][2] The product is also noted to be an irritant to the eyes and skin.[1] The EDTA component in this compound Blue Label exhibits a lower order of acute oral toxicity.[3]

It is crucial to note the absence of publicly available data on the genotoxicity, sub-chronic toxicity, and chronic toxicity of the complete this compound products. Furthermore, no studies on the cytotoxicity of the formulations on relevant dental pulp or gingival cells were identified in the initial search.

For a comprehensive understanding of the toxicological profile of this compound, the following studies are recommended:

-

In Vitro Cytotoxicity: Evaluation of the cytotoxic effects of both this compound Red and Blue Label on human dental pulp stem cells and gingival fibroblasts using standard assays (e.g., MTT, LDH release).

-

Genotoxicity: A battery of in vitro genotoxicity tests, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay, should be conducted to assess the mutagenic and clastogenic potential.

-

Local Tolerance: Given its direct application to dental tissues, studies on local tolerance, including pulp and dentin irritation, are warranted.

References

A Technical Guide to the Therapeutic Potential of Microtubule-Targeting Agents: A Case Study on Paclitaxel

Disclaimer: The initial request concerned a substance referred to as "Tubilicid." Extensive research has revealed that "this compound" is a trade name for a dental cavity cleaning and disinfecting agent, not a systemic therapeutic compound for drug development.[1][2][3][4][5] Its components primarily include antimicrobials and fluoride, intended for topical application in dentistry.[1][3][6][7]

Given the technical nature of the request, which aligns with preclinical and clinical drug development (e.g., signaling pathways, experimental protocols), this guide will focus on a well-characterized therapeutic agent whose name and presumed mechanism of action might be misconstrued as "this compound": a microtubule inhibitor. We will use Paclitaxel , a cornerstone of cancer chemotherapy, as a representative example to fulfill the detailed requirements of this request.

Introduction to Paclitaxel

Paclitaxel is a highly effective antineoplastic agent belonging to the taxane class of drugs. Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, it is now widely used in the treatment of various solid tumors, including ovarian, breast, lung, and pancreatic cancers. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.

Mechanism of Action: Microtubule Stabilization

Unlike other microtubule-targeting agents that induce depolymerization (e.g., Vinca alkaloids), Paclitaxel's therapeutic effect stems from its ability to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing the dynamic instability required for the mitotic spindle to function correctly during cell division. The cell cycle is arrested in the G2/M phase, ultimately leading to apoptosis.

Signaling Pathways

The stabilization of microtubules by Paclitaxel triggers a cascade of downstream signaling events, culminating in programmed cell death. A simplified representation of this pathway is provided below.

Quantitative Data

The cytotoxic efficacy of Paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 5 - 10 |

| MCF-7 | Breast Cancer | 2 - 5 |

| A549 | Lung Cancer | 10 - 20 |

| PANC-1 | Pancreatic Cancer | 20 - 50 |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of microtubule-targeting agents like Paclitaxel.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.